molecular formula C21H28N4O3S B2549912 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 899950-09-5

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No. B2549912
CAS RN: 899950-09-5
M. Wt: 416.54
InChI Key: RCHZBEXUVKTENI-UHFFFAOYSA-N
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Description

The compound , 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-methoxyphenyl)acetamide, is a complex molecule that appears to be related to a class of compounds known for their potential antitumor activity. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as the dimethylaminoethyl group and the acetamide moiety are present in the compounds discussed in the papers, which are associated with antitumor properties .

Synthesis Analysis

The synthesis of related compounds involves the use of diazonium salts as key intermediates, as seen in the synthesis of 2-[2'-(dimethylamino)ethyl]-1,2-dihydro-3H-dibenz[de,h]isoquinoline-1,3-diones with various substituents . The synthesis of these compounds shows a strong dependence on the position of substitution on the anthracene nucleus, which significantly affects their potency . Although the exact synthesis of the compound is not detailed, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of related compounds, particularly those with a dimethylaminoethyl group, has been shown to influence their interaction with biological targets such as DNA. Quantitative structure-activity relationship (QSAR) studies have revealed significant correlations between DNA binding strength and cytotoxic potency, suggesting that the molecular structure of these compounds is crucial for their biological activity .

Chemical Reactions Analysis

The chemical reactivity of such compounds is often evaluated in the context of their antitumor activity. For instance, the introduction of different substituents can lead to variations in cytotoxicity and cardiotoxicity, indicating that chemical modifications can fine-tune the biological responses elicited by these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structural features, such as lipophilicity, have been correlated with their cytotoxicity. For example, the lipophilicity of substituents has been linked to increased DNA binding, which in turn influences cytotoxic potency. Additionally, the size of substituents has been associated with a decrease in DNA binding, suggesting that these properties are important factors in the design of potential antitumor agents .

Scientific Research Applications

Synthesis and Antihistaminic Activity

One study involves the synthesis of beta-[2-(alkoxyethyl)oxy]- and beta-[[2-(N,N-dialkylamino)ethyl]oxy]acetamides containing an N-heteryl moiety, aimed at exploring their in vitro antihistaminic activity. The heterylamines used in this research were converted into chloroacetamides and then reacted with 2-alkoxyethanols/2-(N,N-dialkylamino)ethanols to obtain the title compounds. The synthesized acetamides were characterized, and their antihistaminic activity was evaluated using the isolated guinea pig ileum method, demonstrating correlations between the IC50 values of the compounds and their structural and electronic features (A. R. Rao & V. Reddy, 1994).

Antifungal Agents

Another area of research identifies 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as promising antifungal agents. Initial screening highlighted these compounds for their fungicidal activity against Candida species and their antifungal potency against Aspergillus species. Further optimization of this series led to the discovery of compounds with significant in vitro antifungal activity against a broad range of fungi, including molds and dermatophytes, and demonstrated in vivo efficacy in a murine model of systemic Candida albicans infection (D. Bardiot et al., 2015).

Analgesic and Anti-inflammatory Agents

Research into the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents has also been conducted. This work led to the creation of compounds that exhibited significant COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. Notably, some compounds demonstrated higher inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity compared to the standard drug, sodium diclofenac (A. Abu‐Hashem et al., 2020).

Antitumor Activity

The design and synthesis of quinazolinyl acetamides for their analgesic and anti-inflammatory activities have been explored. Novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides were synthesized and evaluated for their analgesic, anti-inflammatory, and ulcerogenic index activities. Among the synthesized compounds, one exhibited potent analgesic and anti-inflammatory activities and displayed a mild ulcerogenic potential compared to aspirin, indicating its potential as a safer alternative for pain and inflammation management (V. Alagarsamy et al., 2015).

properties

IUPAC Name

2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3S/c1-24(2)12-13-25-17-10-6-4-8-15(17)20(23-21(25)27)29-14-19(26)22-16-9-5-7-11-18(16)28-3/h5,7,9,11H,4,6,8,10,12-14H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHZBEXUVKTENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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